(S)-1-((1-甲基吡咯烷-2-基)甲基)哌啶

描述

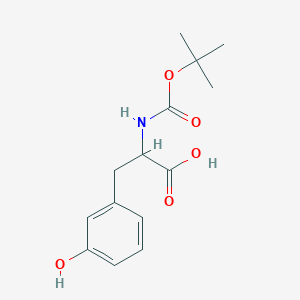

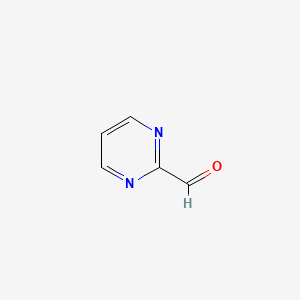

“(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is a naturally occurring compound that belongs to the family of psychoactive substances. It is a derivative of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of derivatives related to “(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” often starts from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . This process highlights the versatility of the pyrrolidine ring and its derivatives in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular formula of “(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is C11H22N2. The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

The pyrrolidine ring in “(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Physical And Chemical Properties Analysis

“(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is a liquid at 20 degrees Celsius . It has a specific rotation of -54.0 to -46.0 degrees (C=5, MeOH), a boiling point of 82 °C/22 mmHg, and a flash point of 63 °C . Its specific gravity is 0.97 at 20/20 .

科学研究应用

化学合成和结构

- 与 (S)-1-((1-甲基吡咯烷-2-基)甲基)哌啶相关的化合物的化学合成涉及 1-甲基-吡咯烷-2-酮和 -哌啶-2-酮的氢化铝锂还原。该过程产生具有不同立体异构形式的化合物,有助于理解有机化学中的化学结构和反应(Swan 和 Wilcock,1974 年)。

抗菌活性

- 研究探索了源自 1-甲基-3-哌啶酮和 2-甲酰-1-甲基吡咯烷等化合物的芳基偶氮烯胺的抗真菌活性潜力。这些化合物对几种念珠菌属物种和其他酵母样真菌表现出中等的活性,突出了它们在开发新型抗菌剂中的重要性(Canu Boido 等人,1993 年)。

抗惊厥特性

- 一项关于与 (S)-1-((1-甲基吡咯烷-2-基)甲基)哌啶相关的吡咯烷-2,5-二酮衍生物的研究显示了作为潜在抗惊厥剂的希望。这些化合物在小鼠的急性癫痫发作模型中表现出保护作用,表明它们在癫痫治疗中的潜在应用(Rybka 等人,2017 年)。

神经学研究

- (S)-1-((1-甲基吡咯烷-2-基)甲基)哌啶相关化合物已对其神经学效应进行了研究。一种结构相似的新的 4-取代哌啶在灵长类动物中引起帕金森样缺陷,表明这些化合物在神经学研究中的重要性以及在神经退行性疾病中的潜在影响(Wilkening 等人,1986 年)。

材料科学和缓蚀

- 研究了哌啶衍生物在铁上的吸附和缓蚀性能,证明了它们在材料科学和工程中的潜在应用。这些研究有助于理解有机抑制剂和金属表面之间的相互作用,有助于开发更有效的缓蚀方法(Kaya 等人,2016 年)。

安全和危害

“(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is a combustible liquid . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with protective gloves, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

未来方向

The pyrrolidine ring and its derivatives, including “(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine”, have shown great potential in drug discovery . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPSRADUBPOKJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456139 | |

| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine | |

CAS RN |

84466-85-3 | |

| Record name | 1-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Methyl-2-(1-piperidinomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)

![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)